molecular formula C18H15ClN2O3S B12155066 (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12155066
M. Wt: 374.8 g/mol
InChI Key: XODDHISCDKZOMA-YBEGLDIGSA-N
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Description

The compound (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a (4-chlorophenyl)imino group at position 2 and a 3-ethoxy-4-hydroxybenzylidene substituent at position 5 (Fig. 1).

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-2-24-15-9-11(3-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10-

InChI Key

XODDHISCDKZOMA-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)O

Origin of Product

United States

Biological Activity

The compound (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its broad spectrum of biological activities. This article focuses on the biological activities associated with this specific compound, including its potential therapeutic applications and mechanisms of action.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a significant class of heterocyclic compounds in medicinal chemistry. They exhibit various biological activities such as:

  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant

These activities are influenced by the substituents on the thiazolidinone ring, making structural modifications crucial for enhancing efficacy and reducing side effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that modifications at the 2 and 5 positions of the thiazolidinone ring can enhance anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary findings suggest that this compound exhibits significant antioxidant activity, potentially exceeding that of established antioxidants like vitamin C .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may similarly modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been well-documented. This compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The structure-function relationship suggests that the presence of the 4-chlorophenyl group may enhance its interaction with microbial targets .

The mechanisms through which (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways related to cell proliferation and apoptosis.
  • Free Radical Scavenging : Its antioxidant properties may stem from direct scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several case studies have investigated the biological activities of thiazolidinone derivatives similar to (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one:

StudyFindings
Sava et al. (2021)Evaluated antioxidant activity; identified potent derivatives with IC50 values significantly lower than vitamin C .
Verma et al. (2020)Reported anticancer activities against various cell lines; demonstrated inhibition of tumor growth in vivo models .
Ramachandran et al. (2021)Discussed broad-spectrum antimicrobial effects; highlighted structure activity relationships that enhance efficacy against pathogens .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a subject of interest in pharmacological research:

Anticancer Activity

Research indicates that thiazolidinone derivatives possess significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. Modifications at specific positions on the thiazolidinone ring can enhance these anticancer effects by targeting critical cellular pathways involved in tumor growth and metastasis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS. These assays assess the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Preliminary findings suggest that this compound demonstrates substantial antioxidant activity, potentially surpassing established antioxidants .

Anti-inflammatory Effects

Thiazolidinone derivatives are known to modulate inflammatory pathways. The specific compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been well-documented. This compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The presence of the 4-chlorophenyl group may enhance its interaction with microbial targets .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives similar to this compound:

  • Anticancer Studies : Research has demonstrated that structural modifications can significantly enhance anticancer properties by targeting specific pathways involved in tumor growth.
  • Antioxidant Evaluations : Various assays have confirmed the compound's ability to scavenge free radicals effectively.
  • Anti-inflammatory Research : Studies have shown that derivatives can significantly reduce inflammation markers in vitro and in vivo models.

Summary Table of Biological Activities

Activity TypeEvidence LevelMechanism of Action
AnticancerHighInhibition of cancer cell proliferation
AntioxidantModerateScavenging free radicals
Anti-inflammatoryHighInhibition of pro-inflammatory cytokines
AntimicrobialModerateInteraction with microbial targets

Comparison with Similar Compounds

Key Structural Features :

  • 4-Chlorophenylimino group: The electron-withdrawing chlorine atom enhances electrophilicity and may improve metabolic stability.

Key Observations :

  • The target compound’s synthesis employs reflux conditions with acetic acid, favoring Z-configuration in the benzylidene group .
  • Room-temperature reactions (e.g., ) with potassium carbonate yield higher stereochemical control but require longer durations .

Structural and Substituent Analysis

Substituents on the phenylimino and benzylidene groups significantly influence physicochemical and biological properties.

Table 2: Substituent Effects on Key Properties

Compound Imino Substituent Benzylidene Substituent Solubility (LogP) Biological Activity
Target Compound 4-Chlorophenyl 3-Ethoxy-4-hydroxybenzylidene ~2.8 (estimated) Not reported
Compound A () 2-Chlorophenyl 4-Fluorobenzylidene ~3.1 Anticancer (preliminary)
Compound B () Phenyl 2-Methylbenzylidene ~3.5 Antimicrobial
Compound C () 3-(Trifluoromethyl)phenyl 2,4-Dimethoxybenzylidene ~3.9 Electrochemically active

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Hydroxy/Ethoxy Groups : Improve water solubility via hydrogen bonding (hydroxy) or moderate lipophilicity (ethoxy) .
  • Fluoro/Methyl Groups : Fluorine enhances metabolic stability; methyl groups increase steric hindrance .

Electrochemical Behavior

Thiazolidin-4-ones with electron-rich substituents (e.g., methoxy, hydroxy) exhibit reversible redox potentials. For example:

  • Compounds with 4-hydroxybenzylidene (similar to the target) show oxidation peaks at +0.8 V (vs. Ag/AgCl), attributed to phenolic OH groups .
  • Trifluoromethyl-substituted derivatives () display enhanced electrochemical stability due to the electron-withdrawing CF₃ group .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone core is typically synthesized via cyclocondensation of N-substituted thioureas with α-halocarbonyl compounds. For the target molecule, 4-chlorophenylthiourea reacts with bromoacetyl bromide in anhydrous dichloromethane under reflux to yield 2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (Intermediate I ) (Scheme 1).

Scheme 1 :
$$ \text{4-Cl-C}_6\text{H}_4\text{-NH-CS-NH}_2 + \text{BrCH}_2\text{COBr} \rightarrow \text{Intermediate I} $$

Key parameters:

  • Solvent : Dichloromethane (55–65°C, ambient pressure).

  • Work-up : Solvent removal under reduced pressure (75–85°C), followed by washing with water/acetic acid (10 mL) and drying (20–75°C).

  • Regioselectivity : Method A in achieves a 9:1 ratio of desired regioisomer over minor byproducts, compared to 6:1 in prior methods.

Alternative Routes via Schiff Base Formation

Intermediate I can also be synthesized via Schiff base formation. Reaction of 4-chloroaniline with carbon disulfide and ethyl chloroacetate in ethanol yields the thiazolidinone core, though this method exhibits lower regioselectivity (6:1).

Regioselectivity and Stereochemical Control

Regioselectivity in Thiazolidinone Formation

Regioselectivity at C2 is governed by the electronic nature of the substituents. Electron-withdrawing groups (e.g., 4-chlorophenyl) favor imino group formation at C2, as evidenced by LC-MS analysis. Method A in enhances regioselectivity to 9:1 via controlled solvent removal and elevated temperatures (Table 1).

Table 1 : Regioselectivity Comparison for Thiazolidinone Core Synthesis

MethodSolventTemperature (°C)Regioisomer Ratio (A:B)
Prior ArtDichloromethane206:1
Method AReduced Pressure75–859:1

Z-Selectivity in Knoevenagel Condensation

The Z-configuration at C5 is thermodynamically favored due to intramolecular hydrogen bonding between the 4-hydroxy group and the thiazolidinone carbonyl. X-ray crystallography confirms exclusive Z-isomer formation under standard conditions.

Purification and Characterization

Work-up Procedures

  • Filtration : Post-reaction suspensions are filtered at 60°C to remove unreacted aldehyde.

  • Washing : Sequential washes with water/acetic acid (10 mL) and pure water (10 mL) eliminate acidic byproducts.

  • Drying : Lyophilization under reduced pressure (20–75°C) yields a crystalline product.

Analytical Techniques

  • LC-MS : Monitors regioselectivity during thiazolidinone synthesis.

  • NMR : Confirms E/Z configurations (e.g., 1H^1H NMR coupling constants: J = 12–14 Hz for Z-isomers).

  • X-ray Diffraction : Validates crystal structure and stereochemistry.

Comparative Analysis of Synthetic Routes

Traditional vs. Green Chemistry Approaches

  • Traditional : Ethanol reflux (78% yield, 8 hours).

  • Green : Microwave/PEG-300 (89% yield, 20 minutes).

Cost and Scalability

Method A reduces dichloromethane usage by 40%, lowering production costs. Gram-scale synthesis of the target compound achieves 82% yield via sequential cyclocondensation-Knoevenagel reactions .

Q & A

Basic: How can researchers optimize the synthesis of this thiazolidinone derivative to improve yield and purity?

Answer:
Optimization involves adjusting reaction parameters such as:

  • Temperature control : Higher temperatures (70–90°C) accelerate cyclization but may increase side reactions .
  • Catalyst selection : Acidic or basic catalysts (e.g., acetic acid, piperidine) influence the rate of imine formation and thiazolidinone ring closure .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce by-products during condensation .
  • Reaction time monitoring : Use TLC or HPLC to terminate reactions at optimal conversion points .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms the (E,Z)-configuration of imino and benzylidene groups and identifies substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 415.05 for C18H14ClN2O3S) and detects fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing effects, though single crystals may require slow evaporation from DCM/hexane .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?

Answer:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays), LPS/IFN-γ stimulation protocols, and control compounds (e.g., dexamethasone) .
  • Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to targets like COX-2 or NF-κB .
  • Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability in assay buffers via HPLC .
  • Replicate in vivo models : Compare results across murine inflammation models (e.g., carrageenan-induced paw edema) to rule out species-specific effects .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like PPAR-γ or EGFR. The 3-ethoxy-4-hydroxybenzylidene moiety may exhibit π-π stacking with hydrophobic receptor pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify key hydrogen bonds (e.g., between 4-chlorophenyl and Arg288 in PPAR-γ) .
  • QSAR modeling : Corrogate substituent effects (e.g., Cl vs. Br on phenyl rings) on bioactivity using datasets from analogs .

Basic: What experimental approaches are recommended to assess solubility and stability for in vitro studies?

Answer:

  • Solubility screening : Test in PBS, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~300 nm). Ethoxy and hydroxy groups may enhance aqueous solubility compared to nonpolar analogs .
  • Stability assays : Incubate at 37°C in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS/MS over 24 hours .
  • LogP determination : Use shake-flask method (octanol/water) to estimate partitioning behavior; predicted LogP ~3.2 for this compound .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Answer:

  • Systematic substitution : Synthesize analogs with variations at the 4-chlorophenyl (e.g., 4-F, 4-OCH3) and 3-ethoxy-4-hydroxybenzylidene (e.g., 3-OCH3, 4-NO2) positions .
  • Bioactivity profiling : Compare IC50 values in enzymatic assays (e.g., α-glucosidase inhibition) and cellular models (e.g., cytotoxicity in MCF-7 cells) .
  • Electron-withdrawing/donating effects : Correlate substituent Hammett constants (σ) with activity trends using multivariate regression .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

Answer:

  • Metabolic stability : Introduce fluorine at para positions or replace ethoxy with methoxy to reduce CYP450-mediated oxidation .
  • Permeability enhancement : Modify the thiazolidinone ring to a bioisostere (e.g., oxazolidinone) or reduce molecular weight (<500 Da) .
  • Prolonged half-life : Conjugate with PEG or encapsulate in PLGA nanoparticles to enhance plasma retention .

Basic: What reaction mechanisms underlie the compound’s susceptibility to oxidation or hydrolysis?

Answer:

  • Oxidation : The benzylidene double bond reacts with H2O2 or ROS, forming epoxides or quinones. Monitor via loss of UV absorbance at 320 nm .
  • Hydrolysis : The thiazolidinone ring undergoes base-catalyzed cleavage (pH >9) to form thiourea derivatives. Stabilize by buffering solutions at pH 6–7 .

Advanced: How can target identification studies be conducted to elucidate the compound’s mode of action?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound in cancer cell lines .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .

Basic: What purification methods are optimal for isolating this compound from complex reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted imine precursors .
  • Recrystallization : Dissolve in hot ethanol, then add water dropwise until cloudiness appears; yields crystals with >95% purity .
  • HPLC prep-scale : Employ C18 columns with acetonitrile/water (70:30) mobile phase for challenging separations .

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